N2,3-Etheno-2'-deoxy Guanosine-d3

Description

Structural and Chemical Properties

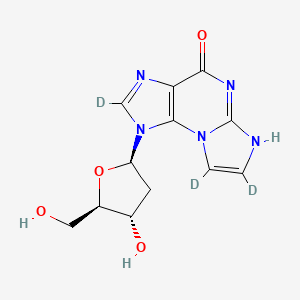

N2,3-etheno-2'-deoxyguanosine-d3 (C₁₀H₁₀D₃N₅O₄; CAS 121055-53-6) incorporates three deuterium atoms at strategic positions on the imidazo[2,1-b]purin-4(5H)-one ring system. This isotopic labeling preserves the molecule’s electronic and steric properties while creating a distinct mass signature detectable via mass spectrometry. The etheno bridge between N2 and C8 of guanine introduces planarity to the base, reducing stacking interactions within double-stranded DNA and increasing local helix flexibility.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | |

| Molecular Weight | 284.28 g/mol | |

| UV λmax (H₂O) | 254 nm | |

| Repair Enzyme Targets | AlkBH2, AAG (weak) |

Applications in Mechanistic Studies

The deuterated analog serves two primary functions in modern research:

- Isotope Dilution Mass Spectrometry : As an internal standard, it corrects for ion suppression effects and matrix interferences during adduct quantification in biological samples. For example, a 2010 study achieved attomolar detection limits for εG in human leukocyte DNA by spiking samples with N2,3-etheno-2'-deoxyguanosine-d3 prior to hydrolysis and HPLC-MS/MS analysis.

- NMR Spectroscopy : Deuterium substitution simplifies complex proton NMR spectra by eliminating signals from labeled positions. Researchers have exploited this property to study base-flipping dynamics during AlkB-mediated repair of εG lesions in DNA duplexes. Solid-state ²H NMR further enables analysis of local conformational flexibility at etheno adduct sites under physiological conditions.

Insights into Repair Mechanisms

Comparative studies using the deuterated probe revealed unexpected features of etheno adduct processing. While human alkyladenine DNA glycosylase (AAG) efficiently repairs 1,N⁶-ethenoadenine, it exhibits <1% activity toward N2,3-ethenoguanine in double-stranded DNA. Kinetic analyses showed that AAG’s Asn169 residue sterically hinders εG binding, with N169S mutants displaying sevenfold increased excision rates. This discrimination likely explains the high persistence of εG lesions in vivo, where they accumulate with half-lives exceeding 60 hours despite continuous base excision repair activity.

The deuterated analog has also facilitated crystallographic studies of bacterial AlkB dioxygenases, revealing a conserved Fe(II)/2-oxoglutarate coordination geometry that positions εG for oxidative demethylation. These structural insights guided the development of 2-hydrazinobenzothiazole-based repair assays (HERP), which quantitatively measure glyoxal release during enzymatic εG repair.

Properties

Molecular Formula |

C12H13N5O4 |

|---|---|

Molecular Weight |

294.28 g/mol |

IUPAC Name |

2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[2,1-b]purin-4-one |

InChI |

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D |

InChI Key |

DUHWHZGZQYBCAZ-SNLQDBIPSA-N |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C(=O)N=C2N1)N=C(N3[C@H]4C[C@@H]([C@H](O4)CO)O)[2H])[2H] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,3-Etheno-2’-deoxy Guanosine-d3 involves the etheno-substitution of the purine nucleoside. The reaction typically requires specific conditions to ensure the correct substitution and labelling with deuterium. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of N2,3-Etheno-2’-deoxy Guanosine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions: N2,3-Etheno-2’-deoxy Guanosine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield deoxy derivatives.

Scientific Research Applications

N2,3-Etheno-2’-deoxy Guanosine-d3 has a wide range of scientific research applications, including:

Chemistry:

- Used as a fluorescent probe in nucleic acid research.

- Studied for its role in DNA damage and repair mechanisms.

Biology:

- Investigated for its involvement in mutagenesis and carcinogenesis.

- Used in studies of DNA adduct formation and its biological consequences.

Medicine:

- Explored for its potential as a biomarker for cancer diagnosis and prognosis.

- Studied for its role in the development of therapeutic strategies targeting DNA adducts.

Industry:

- Utilized in the development of diagnostic tools and assays.

- Applied in the production of labelled nucleosides for research and development.

Mechanism of Action

The mechanism of action of N2,3-Etheno-2’-deoxy Guanosine-d3 involves its incorporation into DNA, where it forms etheno adducts. These adducts can interfere with normal DNA replication and transcription processes, leading to mutations and potentially contributing to carcinogenesis. The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process these adducts .

Comparison with Similar Compounds

Non-Deuterated Analog: N2,3-Etheno-2'-deoxy Guanosine

Key Differences:

- Molecular Weight : 291.28 g/mol (vs. 294.29 g/mol for the deuterated form).

- Deuterium Substitution: The absence of deuterium in the non-deuterated version limits its use as an internal standard in isotopic dilution assays .

- Applications: Both compounds are used to study etheno DNA adducts, but the non-deuterated form serves as a substrate for enzymatic repair studies or mutagenicity assays, while the deuterated form is reserved for analytical quantification .

Table 1: Structural and Functional Comparison

| Parameter | N2,3-Etheno-2'-deoxy Guanosine-d3 | N2,3-Etheno-2'-deoxy Guanosine |

|---|---|---|

| CAS Number | 121055-53-6 | 121055-53-6 (non-deuterated variant inferred) |

| Molecular Formula | C₁₂H₁₀D₃N₅O₄ | C₁₂H₁₃N₅O₄ |

| Molecular Weight | 294.29 g/mol | ~291.28 g/mol |

| Isotopic Purity | ≥98% deuterated | N/A |

| Primary Use | Analytical internal standard | Substrate for DNA damage studies |

Positional Isomer: 1,N2-Etheno-2'-deoxy Guanosine (1,N2-ε-dGuo)

This isomer features an etheno bridge between the N1 and N2 positions of guanine. Key Differences:

Base-Substituted Analog: N6-Etheno-2'-deoxy Adenosine

Key Differences:

Table 2: Cross-Base Comparison

| Parameter | This compound | N6-Etheno-2'-deoxy Adenosine |

|---|---|---|

| CAS Number | 121055-53-6 | 68498-25-9 |

| Molecular Formula | C₁₂H₁₀D₃N₅O₄ | C₁₂H₁₃N₅O₃ |

| Molecular Weight | 294.29 g/mol | 275.26 g/mol |

| Adduct Position | N2,3-guanine | N6-adenine |

| Biological Implications | Lipid peroxidation biomarker | Associated with alkylation damage |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2,3-Etheno-2'-deoxy Guanosine-d3, and what challenges arise during isotopic labeling?

- Methodological Answer: Synthesis typically involves modifying guanine derivatives via alkylation or cyclization reactions. For deuterated analogs (e.g., -d3), isotopic labeling is achieved by substituting protons with deuterium at specific positions using deuterated reagents like D2O or deuterated alkylating agents. A key challenge is maintaining isotopic purity while avoiding unintended exchange during purification . Structural confirmation requires advanced NMR (e.g., 1H, 13C, 15N) and mass spectrometry (MS) to verify deuterium incorporation and adduct formation .

Q. How is this compound characterized analytically, and what spectral discrepancies might indicate structural anomalies?

- Methodological Answer: Characterization relies on tandem techniques:

- NMR : 1H-NMR identifies non-deuterated protons, while 13C/15N-NMR confirms the etheno bridge and sugar moiety. Deuterium incorporation reduces signal intensity in 1H-NMR .

- High-Resolution MS : Detects molecular ion peaks (e.g., [M+H]+) with mass shifts corresponding to deuterium labeling (e.g., +3 Da for -d3). Discrepancies in isotopic patterns may indicate incomplete labeling or degradation .

Q. What role does this compound play in studying DNA adduct formation and genotoxicity?

- Methodological Answer: This compound serves as a biomarker for oxidative and alkylative DNA damage. Researchers use it to quantify adducts via LC-MS/MS in cellular or animal models exposed to genotoxins (e.g., ethylene oxide). The deuterated form (-d3) acts as an internal standard to improve quantification accuracy by compensating for matrix effects .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address conflicting data on the stability of this compound in biological matrices?

- Methodological Answer: Stability discrepancies often arise from pH, temperature, or enzymatic activity. To mitigate:

- Controlled Storage : Store samples at -80°C with antioxidants (e.g., butylated hydroxytoluene).

- Enzyme Inhibition : Add protease/phosphatase inhibitors during extraction.

- Parallel Calibration : Use deuterated internal standards (e.g., -d3) in real-time to correct for degradation during analysis .

Q. What strategies resolve contradictions in adduct quantification when using this compound as a reference standard?

- Methodological Answer: Discrepancies may stem from ionization suppression in MS or incomplete adduct recovery. Solutions include:

- Isotope Dilution : Spiking samples with known concentrations of -d3 to normalize recovery rates.

- Matrix-Matched Calibration : Preparing standards in the same biological matrix (e.g., plasma, tissue homogenate) as test samples to account for interference .

Q. How does the etheno bridge in this compound influence its mutagenic potential compared to other DNA adducts (e.g., 8-OHdG)?

- Methodological Answer: The etheno bridge creates a bulky lesion that disrupts base pairing, leading to replication errors. Comparative studies using in vitro polymerase assays or transgenic cell models (e.g., E. coli with SOS response) reveal higher mutagenicity for etheno adducts vs. oxidative lesions like 8-OHdG. Quantify mutation frequencies via sequencing or lacZ reporter systems .

Methodological Considerations

- Synthesis & Purification : Use anhydrous conditions and deuterated solvents to minimize proton-deuterium exchange. Monitor reaction progress via thin-layer chromatography (TLC) .

- Analytical Validation : Validate LC-MS/MS methods using guidelines from the FDA or EMA, including limits of detection (LOD) and matrix effects .

- Biological Relevance : Correlate adduct levels with functional endpoints (e.g., micronucleus assays) to establish genotoxic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.